7-Oxospiro[3.3]heptane-2-carbonitrile
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Overview
Description
7-Oxospiro[33]heptane-2-carbonitrile is a chemical compound characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxospiro[3.3]heptane-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclization reaction under basic conditions, often employing reagents such as p-toluenesulfonamide and magnesium turnings . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Oxospiro[3.3]heptane-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Nucleophiles such as amines or alcohols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
7-Oxospiro[3.3]heptane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 7-Oxospiro[3.3]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Oxospiro[3.3]heptane-2-carbonitrile include other spirocyclic compounds such as:
- 5-Oxospiro[3.3]heptane-2-carbonitrile
- 2-Oxa-6-azaspiro[3.3]heptane
- 2,7-Diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile .
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, offering advantages such as stability, reactivity, and potential biological activity .
Properties
IUPAC Name |
7-oxospiro[3.3]heptane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-5-6-3-8(4-6)2-1-7(8)10/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJCKHYDARRUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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